8-((2-Hydroxypropyl)amino)caffeine
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Overview
Description
8-((2-Hydroxypropyl)amino)caffeine is a derivative of caffeine, a well-known xanthine alkaloid. This compound is characterized by the substitution of a hydroxypropylamino group at the C-8 position of the caffeine molecule. The modification at this position is significant as it can alter the biological activity and metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((2-Hydroxypropyl)amino)caffeine typically involves the catalytic amination of 8-bromocaffeine with 2-hydroxypropylamine. The reaction is carried out in the presence of a palladium catalyst (Pd(OAc)2) and a phosphine ligand (XantPhos) in a suitable solvent like toluene. The reaction mixture is heated under microwave activation to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The purification process involves crystallization and chromatographic techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 8-((2-Hydroxypropyl)amino)caffeine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-((2-Hydroxypropyl)amino)caffeine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other caffeine derivatives with potential biological activities.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Industry: Utilized in the development of biocompatible polymer gels for drug delivery systems.
Mechanism of Action
The mechanism of action of 8-((2-Hydroxypropyl)amino)caffeine involves its interaction with adenosine receptors, similar to caffeine. It acts as an antagonist to these receptors, inhibiting their activity and leading to increased neuronal firing and release of neurotransmitters like dopamine and norepinephrine . This results in enhanced alertness and reduced fatigue.
Comparison with Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Comparison: 8-((2-Hydroxypropyl)amino)caffeine is unique due to the presence of the hydroxypropylamino group at the C-8 position, which enhances its metabolic stability and potentially alters its biological activity compared to other xanthine derivatives . This modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
60595-61-1 |
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Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
8-(2-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-6(17)5-12-10-13-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h6,17H,5H2,1-4H3,(H,12,13) |
InChI Key |
TVEWRJQZOLMGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
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